molecular formula C11H10Cl2N2O3 B13814929 1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one CAS No. 35767-81-8

1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one

Cat. No.: B13814929
CAS No.: 35767-81-8
M. Wt: 289.11 g/mol
InChI Key: OUNXZJRZRWIRKS-UHFFFAOYSA-N
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Description

2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions . The presence of the 2,4-dichlorophenoxyacetyl group adds unique properties to this compound, making it significant in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- involves several steps. One common method includes the reaction of 2-imidazolidinone with 2,4-dichlorophenoxyacetic acid under specific conditions. The reaction typically requires a dehydrating agent such as diphenylphosphoryl azide (DPPA) and a base like tetramethylphenylguanidine (PhTMG) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- can be compared with other similar compounds, such as:

The uniqueness of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- lies in its specific functional groups and the resulting chemical and biological properties, making it valuable in diverse fields of research and industry.

Properties

CAS No.

35767-81-8

Molecular Formula

C11H10Cl2N2O3

Molecular Weight

289.11 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenoxy)acetyl]imidazolidin-2-one

InChI

InChI=1S/C11H10Cl2N2O3/c12-7-1-2-9(8(13)5-7)18-6-10(16)15-4-3-14-11(15)17/h1-2,5H,3-4,6H2,(H,14,17)

InChI Key

OUNXZJRZRWIRKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)COC2=C(C=C(C=C2)Cl)Cl

solubility

31 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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